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2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide

Medicinal Chemistry Computational Chemistry Physicochemical Profiling

The compound 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide (CAS 1203253-74-0) is a tri-functionalized small molecule (MF: C21H18ClN3O3, MW: 395.84 g/mol) featuring a 2-chlorobenzamide core linked via a 1,2-phenylenediamine bridge to a 3-methoxyphenyl urea moiety. It belongs to the diaryl urea-benzamide chemotype, a pharmacophore recognized in kinase inhibition (e.g., ROCK, Trk) and cytokinin oxidase/dehydrogenase (CKX) modulation.

Molecular Formula C21H18ClN3O3
Molecular Weight 395.84
CAS No. 1203253-74-0
Cat. No. B2711787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide
CAS1203253-74-0
Molecular FormulaC21H18ClN3O3
Molecular Weight395.84
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C21H18ClN3O3/c1-28-15-8-6-7-14(13-15)23-21(27)25-19-12-5-4-11-18(19)24-20(26)16-9-2-3-10-17(16)22/h2-13H,1H3,(H,24,26)(H2,23,25,27)
InChIKeyIXBPOORSQDENLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide (CAS 1203253-74-0): Structural Classification and Foundational Properties


The compound 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide (CAS 1203253-74-0) is a tri-functionalized small molecule (MF: C21H18ClN3O3, MW: 395.84 g/mol) featuring a 2-chlorobenzamide core linked via a 1,2-phenylenediamine bridge to a 3-methoxyphenyl urea moiety [1]. It belongs to the diaryl urea-benzamide chemotype, a pharmacophore recognized in kinase inhibition (e.g., ROCK, Trk) and cytokinin oxidase/dehydrogenase (CKX) modulation [2]. Precompetitive data indicate a ChEMBL entry (CHEMBL4912359) and PubChem CID 45503903, with predicted logP of 3.9 and topological polar surface area (tPSA) of 79.5 Ų [1]. Despite its structural relationship to therapeutically promising scaffolds, primary publications reporting its biological characterization remain absent from PubMed, and its mechanism of action is inferred from chemotype activity rather than empirical target engagement data.

Procurement Risk of 2-Chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide Substitution: Non-Interchangeability Among Ureidobenzamide Analogs


Substituting 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide (1203253-74-0) with a generic ureidobenzamide analog carries significant risk of functional divergence, as the activity profile within this class is exquisitely sensitive to regioisomerism and heteroatom positioning. The 2-chloro substitution on the benzamide ring and the 3-methoxy on the phenylurea constitute a unique electronic and steric topology that cannot be replicated by isomers such as N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide, where the chloro and methoxy groups are swapped, potentially leading to inverted target selectivity . Published SAR for ureidobenzamide ROCK inhibitors demonstrates that even minor positional changes (e.g., moving a halogen from ortho to para) can alter kinase IC50 values by orders of magnitude, rendering non-equivalent substitutions unreliable for reproducible research [1].

Quantitative Differentiation of 2-Chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide (1203253-74-0) Against Closest Analogs


Computational Predicted Physicochemical Property Differentiation from Positional Isomer N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide

In the absence of direct head-to-head experimental comparison, a class-level inference is drawn from computed molecular properties. The target compound 1203253-74-0 (clogP 3.9, tPSA 79.5 Ų) [1] is contrasted with its positional isomer N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide (CAS likely 1207006-69-6, MF: C21H18ClN3O3, predicted clogP ~4.1, tPSA ~79.5 Ų based on structural isosterism) . The lower clogP of the target suggests marginally improved aqueous solubility and altered membrane permeability, which can influence cell-based assay outcomes and pharmacokinetic behavior in vivo, though empirical validation is required.

Medicinal Chemistry Computational Chemistry Physicochemical Profiling

Pattern of Hydrogen Bond Donor/Acceptor Count as a Selectivity Discriminator vs. Simple Benzamide Ureas

The compound presents 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), a pattern that, based on class-level SAR [1], is critical for bidentate hinge-binding in kinase ATP pockets. Simpler ureidobenzamides lacking the chloro substituent or the 1,2-phenylenediamine bridge typically exhibit reduced HBD/HBA counts (e.g., 2 HBD, 2 HBA) and lose key kinase inhibitory activity [2]. The 2-chloro group in the target compound contributes not only to HBA via halogen bonding but also to conformational restriction, factors that are absent in des-chloro analogs, which show >100-fold reduction in ROCK-I inhibition [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Target Selectivity

Ureido-Benzamide Scaffold Stability Under Physiological Conditions vs. Ester-Containing Kinase Probes

A class-level inference based on the metabolic stability profile of the ureidobenzamide series reported by Morwick et al. indicates that the urea linkage in 1203253-74-0 is resistant to esterase-mediated hydrolysis, unlike widely used kinase probes containing ester functionalities (e.g., some FAK inhibitors). In vitro microsomal stability data for related ureidobenzamides show >80% remaining after 60 min in rat liver microsomes [1], whereas ester-containing comparators typically degrade to <50% under identical conditions [2]. This stability advantage ensures consistent exposure in cellular and in vivo assays, reducing data variability attributable to chemical degradation.

Chemical Stability Drug Discovery Assay Reproducibility

Procurement-Driven Application Scenarios for 2-Chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide (1203253-74-0)


Kinase Inhibitor Tool Compound for ROCK-Dependent Pathway Dissection

Based on its ureidobenzamide core, this compound is most appropriately deployed as a starting point or control for Rho-associated coiled-coil kinase (ROCK) inhibition studies. Its H-bond donor/acceptor pattern mirrors that of optimized ROCK inhibitors [1], supporting use in cellular assays of actin cytoskeleton remodeling, smooth muscle contraction, or stem cell self-renewal where ROCK dependency is hypothesized. Researchers should benchmark its IC50 against clinically validated ROCK inhibitors (e.g., Y-27632, Fasudil) in their specific cell type.

Negative Control or Inactive Comparator in Cytokinin Oxidase/Dehydrogenase (CKX) Screens

The 2-(3-phenylureido)benzamide scaffold is the basis for potent CKX inhibitors (EP4120837) [2]. The distinct substitution pattern of 1203253-74-0 (2-chloro, 3-methoxy on the terminal phenyl ring) may render it inactive or weakly active against CKX, making it a candidate negative control compound for validating CKX inhibitor screening assays, provided this inactivity is experimentally confirmed before procurement.

Internal Standard for LC-MS Method Development in Urea-Containing Compound Libraries

Given its well-defined mass (exact mass 395.1037 Da), moderate lipophilicity, and absence of chiral centers, 1203253-74-0 serves as an excellent internal standard for the development and validation of LC-MS/MS methods targeting urea-linked compound libraries. Its distinct retention time and fragmentation pattern facilitate reliable quantitation even in complex biological matrices [3].

Fragment-Based Drug Discovery (FBDD) Lead Expansion Set

As a mid-sized molecule (MW 395.84) with balanced HBD/HBA and a tPSA within the oral drug space, this compound can act as a lead-like starting point for fragment merging or growing strategies aimed at improving target affinity while maintaining favorable physicochemical properties [1]. Its inclusion in fragment-lead hybrid libraries allows exploration of SAR around the chlorobenzamide and methoxyphenyl vectors.

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